嘧啶-5-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

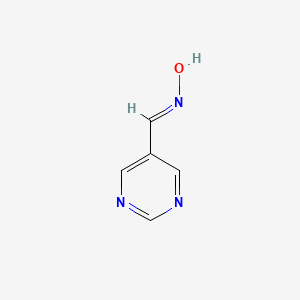

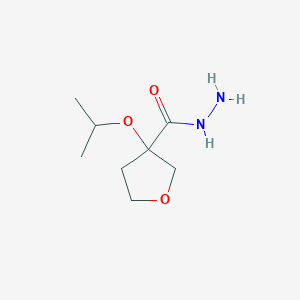

Pyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula C₅H₄N₂O . It is used in the preparation of pyrimidyl alkanol derivatives by reacting with diisopropylzinc and various alkyl halides. This compound is part of the pyrimidine family, which plays essential roles in biological processes due to its presence in nucleotides, nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

The synthesis of pyrimidine-5-carbaldehyde oxime involves several methods. For example, Suzuki coupling reactions have been employed to create 2,5-disubstituted pyrimidines, some of which exhibit moderate anticancer activity . Other synthetic approaches include Vilsmeier–Haack reactions and regioselective dechlorination . These methods allow the generation of diverse pyrimidine derivatives.Molecular Structure Analysis

Pyrimidine-5-carbaldehyde oxime has a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its structure resembles that of nucleotide base pairs in DNA and RNA. The presence of halogen substituents can influence its reactivity and biological properties .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various substitution reactions, including nucleophilic aromatic substitution (S N Ar). These reactions allow the introduction of functional groups and modifications to the pyrimidine scaffold .科学研究应用

化学反应和合成

- 嘧啶-5-甲醛肟经历肟-硝酮异构化并与马来酰亚胺和缺电子的乙炔反应,生成分子间环加成物和其他化合物 (Shirai 等人,2003).

- 这些肟作为有效的 FLT3 酪氨酸激酶抑制剂,对某些白血病细胞系表现出抗增殖活性 (Gaul 等人,2007).

- 它们还用于合成治疗阿尔茨海默病的毒蕈碱激动剂 (Jung 等人,2001).

先进材料和应用

- 在材料科学中,嘧啶-5-甲醛肟用于合成大结构和单分子磁体 (Maes 和 Dehaen,2008); (Giannopoulos 等人,2014).

药物输送和生物医学应用

- 嘧啶-5-甲醛肟用于脑部药物输送系统,并研究其在主动转运机制中消除脑部有机离子的潜力 (Bodor 等人,1978).

- 它们还被探索作为抗肿瘤剂的合成前体 (Erkin 和 Krutikov,2004).

新型合成途径

- 已经开发出由 α-甲酰基甲酰基乙烯二硫代缩醛合成嘧啶-5-甲醛的方法,为合成这些化合物提供了新的途径 (Mathews 和 Asokan,2007).

作用机制

Target of Action

Pyrimidine-5-carbaldehyde oxime, like many oximes, has been reported to have significant roles as acetylcholinesterase reactivators . Many oximes are also known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The mode of action of Pyrimidine-5-carbaldehyde oxime involves its interaction with its targets, leading to various changes. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme and reactivates it . As a kinase inhibitor, it binds to the kinase enzymes, inhibiting their activity .

Biochemical Pathways

Pyrimidine-5-carbaldehyde oxime affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting kinase enzymes, it affects the signaling pathways regulated by these enzymes . By reactivating acetylcholinesterase, it affects the cholinergic neurotransmission pathway .

Result of Action

The result of Pyrimidine-5-carbaldehyde oxime’s action depends on its targets and the pathways it affects. For instance, by reactivating acetylcholinesterase, it could potentially alleviate symptoms of organophosphate poisoning . By inhibiting kinase enzymes, it could potentially have anticancer and anti-inflammatory effects .

未来方向

属性

IUPAC Name |

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHALWYYWJPEIV-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=N1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)

![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)

![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)

![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)